

4-tert-Butyl-o-xylene chemical properties

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Compound of Interest

Compound Name: 4-tert-Butyl-o-xylene

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An In-depth Technical Guide to **4-tert-Butyl-o-xylene**: Properties, Synthesis, and Reactivity

Introduction

4-tert-Butyl-o-xylene, also known as 4-tert-butyl-1,2-dimethylbenzene, is a substituted aromatic hydrocarbon of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a benzene ring substituted with two adjacent methyl groups and a bulky tert-butyl group, imparts unique properties that make it a valuable precursor and intermediate in the synthesis of more complex molecules, including fragrances and specialty chemicals.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactions, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Properties

4-tert-Butyl-o-xylene is a clear, colorless liquid at room temperature.[5][6][7] The presence of the bulky tert-butyl group para to one of the methyl groups significantly influences its physical properties, such as boiling point and density, compared to unsubstituted o-xylene.

Core Identifiers and Properties

A summary of the key physicochemical data for **4-tert-Butyl-o-xylene** is presented below for quick reference.

Property	Value	Source(s)
IUPAC Name	4-tert-butyl-1,2-dimethylbenzene	[8][9][10]
CAS Number	7397-06-0	[1][5][8][9][11]
Molecular Formula	C ₁₂ H ₁₈	[1][5][8][11]
Molecular Weight	162.27 g/mol	[1][8][9]
Appearance	Clear, colorless liquid	[5][6][7]
Density	~0.87 g/mL at 25 °C	[3][7][12]
Boiling Point	200-211 °C at 760 mmHg	[5][6][11][12]
Melting Point	~ -25 to -27 °C (estimate)	[2][5][6][13]
Flash Point	~82 °C (180 °F)	[6][9][11][12]
Refractive Index	n _{20/D} ~1.498-1.499	[5][6][11][12]
Solubility	Insoluble in water; soluble in organic solvents.	
Vapor Pressure	0.207 mmHg at 25 °C	[5][6]

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of **4-tert-Butyl-o-xylene**. Key spectral information is available through various public databases.

- NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the two methyl groups, and the nine equivalent protons of the tert-butyl group.[14]
- Mass Spectrometry: The mass spectrum (electron ionization) is available for fragmentation pattern analysis, confirming the molecular weight.[1][15]

- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for C-H stretching of the alkyl groups and aromatic ring, as well as bands corresponding to the substitution pattern on the benzene ring.^{[1][15]}
- UV/Visible Spectroscopy: UV-Vis spectra can provide information on the electronic transitions within the aromatic system.^{[1][2]}

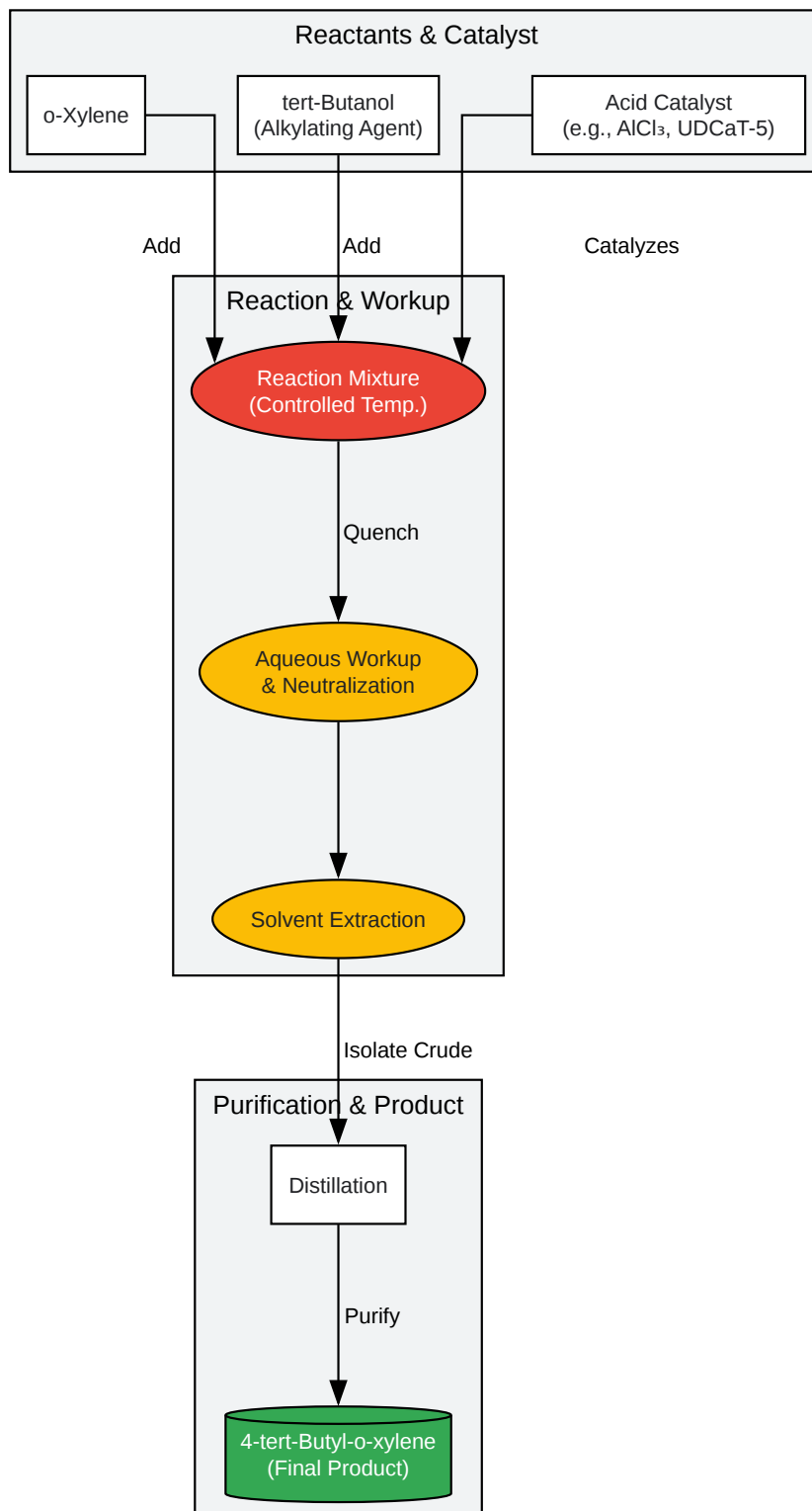
Synthesis of 4-tert-Butyl-o-xylene

The most common and efficient method for synthesizing **4-tert-Butyl-o-xylene** is through the Friedel-Crafts alkylation of o-xylene. This electrophilic aromatic substitution reaction introduces the tert-butyl group onto the aromatic ring. The choice of alkylating agent and catalyst is crucial for achieving high yield and regioselectivity.

Synthesis Workflow: Friedel-Crafts Alkylation

The diagram below illustrates the general workflow for the synthesis of **4-tert-Butyl-o-xylene** from o-xylene.

Synthesis Workflow: Friedel-Crafts Alkylation

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Caption: General workflow for the synthesis of **4-tert-Butyl-o-xylene**.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes a laboratory-scale synthesis using tert-butyl alcohol and anhydrous aluminum chloride as the catalyst.^[16]

Materials:

- o-Xylene (2.5 mol)
- tert-Butyl alcohol (2.0 mol)
- Anhydrous aluminum chloride (1.0 mol, pulverized)
- Ice bath
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- **Catalyst Suspension:** To a reaction flask equipped with a stirrer and dropping funnel, add 2.0 mol of o-xylene and 1.0 mol of pulverized anhydrous aluminum chloride. Cool the mixture to -5°C using an ice-salt bath.
 - **Causality:** The reaction is highly exothermic. Initial cooling is essential to control the reaction rate and prevent undesirable side reactions, such as the formation of isomeric byproducts. Aluminum chloride acts as a Lewis acid, which polarizes the C-O bond of the alcohol to generate the tert-butyl carbocation electrophile.
- **Addition of Reactants:** Prepare a mixture of 0.50 mol of o-xylene and 2.0 mol of tert-butyl alcohol. Add this mixture dropwise to the stirred catalyst suspension over 30 minutes, maintaining the temperature at -5°C.

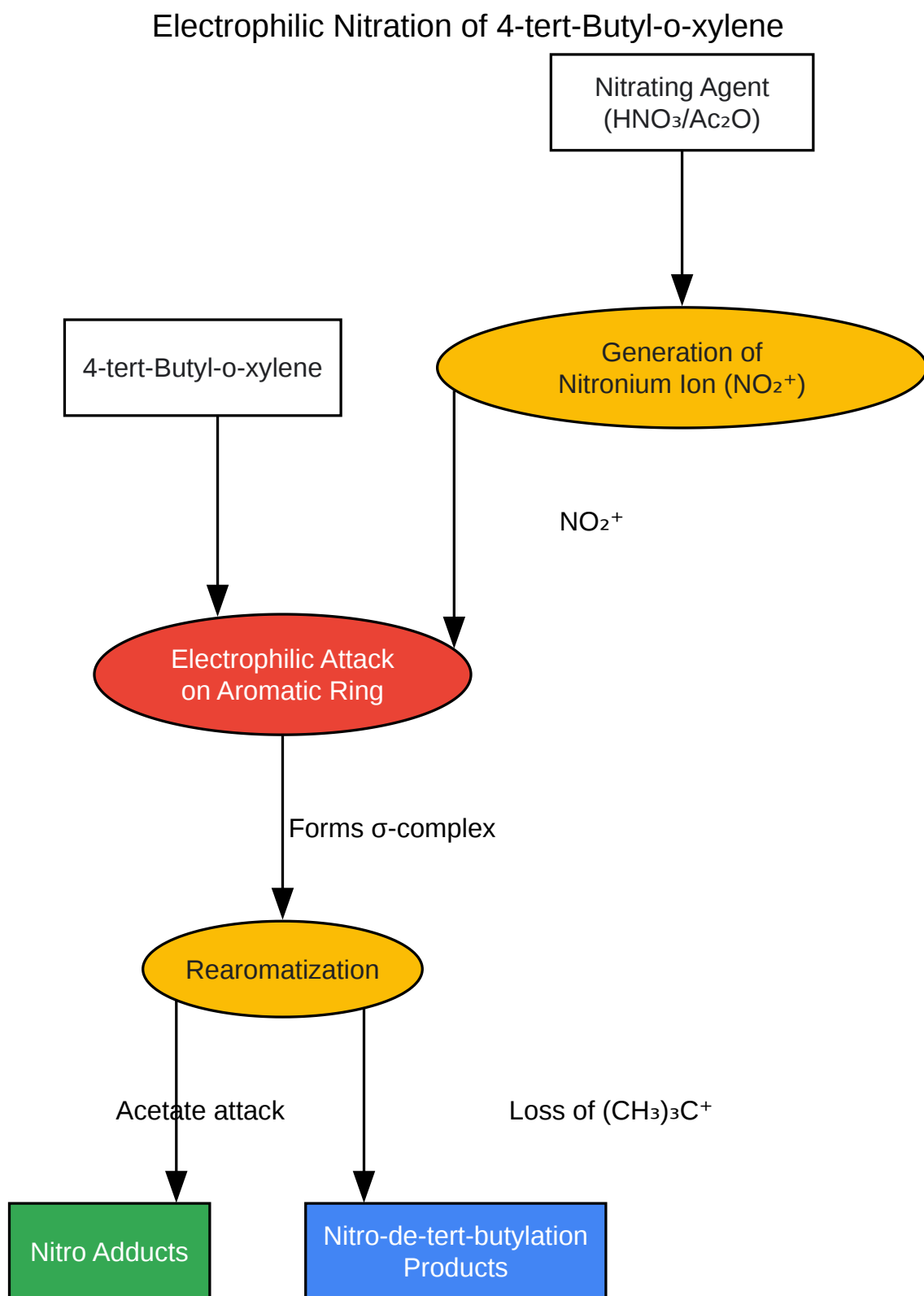
- **Reaction Progression:** After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Heat the reaction mixture to approximately 65°C and maintain this temperature for 1.5 hours.
 - **Causality:** Heating provides the necessary activation energy to drive the reaction to completion, ensuring a high conversion of the starting materials.
- **Workup:** Cool the reaction mixture and slowly pour it over crushed ice to quench the reaction and decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
- **Purification:** Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous magnesium sulfate. The crude product can be purified by fractional distillation under reduced pressure to yield pure **4-tert-Butyl-o-xylene**.[\[13\]](#)

Chemical Reactivity and Applications

The reactivity of **4-tert-Butyl-o-xylene** is dominated by electrophilic aromatic substitution. The alkyl groups (both methyl and tert-butyl) are activating, ortho-, para-directing groups. The large steric bulk of the tert-butyl group, however, plays a critical role in determining the regioselectivity of incoming electrophiles.

Nitration

Nitration is a classic electrophilic substitution reaction for this compound. Studies have shown that the nitration of **4-tert-Butyl-o-xylene** in acetic anhydride can lead to the formation of nitronium acetate adducts.[\[16\]](#) The nitro group (NO₂) preferentially adds to the positions ortho to the activating alkyl groups that are least sterically hindered.



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Caption: Key steps in the nitration of **4-tert-Butyl-o-xylene**.

The reaction can yield various products depending on the conditions, sometimes including nitro-de-tert-butylation, where the bulky tert-butyl group is replaced by a nitro group.^[16] This highlights the competition between substitution at a C-H position and ipso-attack at the carbon bearing the tert-butyl group.

Applications

4-tert-Butyl-o-xylene serves primarily as a chemical intermediate in organic synthesis.^[8]

- **Fragrance Industry:** It is a precursor in the synthesis of certain musk-like fragrances used in perfumes and cosmetics.^[4] The specific arrangement of alkyl groups is key to the final olfactory properties of the derivatives.
- **Specialty Chemicals:** It can be used as a starting material for synthesizing more complex molecules, such as 1,2-bis(bromomethyl)-4-tert-butylbenzene.^[3]
- **Solvent:** Due to its properties as an aromatic hydrocarbon, it can be used as a solvent in specific organic reactions.^{[3][8]}
- **Research:** It is utilized in laboratory settings to study reaction mechanisms involving substituted aromatic compounds, particularly the influence of sterics on electrophilic substitution.^{[8][16]}

Safety and Handling

As with many organic solvents and reagents, proper safety precautions are essential when handling **4-tert-Butyl-o-xylene**.

- **Hazards:** The compound is classified as a skin and eye irritant.^{[9][17]} Inhalation of vapors may cause respiratory tract irritation.^{[9][17]}
- **Handling:** Work should be conducted in a well-ventilated area, preferably a chemical fume hood.^[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[18] Avoid contact with skin and eyes.^[18]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[5][7][18]} Keep away from heat, sparks, and open flames.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[18]

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